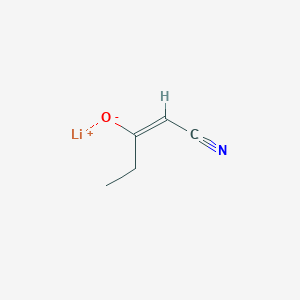

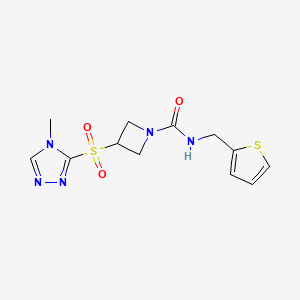

Lithium;(E)-1-cyanobut-1-en-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

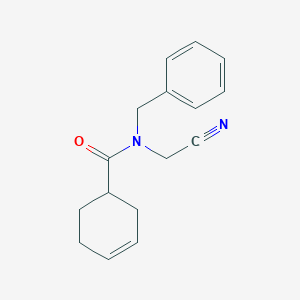

Lithium;(E)-1-cyanobut-1-en-2-olate, commonly known as lithium cyanoacetylide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and versatile compound that can be used in various applications, including organic synthesis, material science, and electrochemistry. In

Applications De Recherche Scientifique

Lithium-Ion Batteries

Lithium-ion batteries (LIBs) are ubiquitous in portable electronics, electric vehicles, and renewable energy storage. While traditional LIBs rely on lithium cobalt oxide cathodes, emerging alternatives explore different cations. Lithium cyanoallyl oxide could serve as a promising cathode material due to its unique electrochemical properties. Researchers investigate its stability, capacity, and cycling performance to enhance LIBs’ energy density and safety .

Polymer Electrolytes

Polymer electrolytes play a crucial role in LIBs, acting as both separators and electrolytes. Lithium cyanoallyl oxide could be incorporated into polymer electrolytes to improve their conductivity, mechanical strength, and thermal stability. These enhanced electrolytes may lead to safer and more efficient LIBs .

Electromagnetic Induction Phenomenon

In closed-loop systems, lithium-ion batteries (LiBs) can experience electromagnetic induction. When LiBs cut magnetic induction lines, induced electromotive forces drive free electrons, creating directional motion. This process converts electrical energy into Joule heat through conductor resistance, raising the battery’s temperature. Understanding this phenomenon is essential for optimizing LiB performance .

Resting Periods for Lithium-Metal Batteries

In lithium-metal batteries (LMBs), lithium grains can become electrically isolated from the anode, affecting performance. Researchers have found that allowing LMBs to rest after discharge can restore their performance. Investigating the mechanisms behind this phenomenon could lead to better LMB designs .

Electrode–Electrolyte Interphase (EEI)

The EEI forms at the electrode-electrolyte interface and significantly impacts battery performance. For lithium cyanoallyl oxide-based batteries, understanding EEI formation and stability is crucial. Researchers study the chemical composition, thickness, and mechanical properties of the EEI to optimize battery behavior .

Resource Sustainability

Given the limited resources of key elements like lithium and cobalt, researchers explore alternative battery technologies. Lithium cyanoallyl oxide contributes to the development of mono-valent (e.g., sodium, potassium) and multi-valent (magnesium, calcium, zinc, aluminum) batteries. These alternatives aim to overcome resource limitations and promote sustainable energy storage .

Mécanisme D'action

Target of Action

The primary targets of Lithium;(E)-1-cyanobut-1-en-2-olate are inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular processes. IMPA is involved in the phosphoinositide signaling pathway, while GSK-3 is implicated in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival .

Mode of Action

Lithium interacts with its targets primarily through inhibition . It inhibits IMPA, leading to a decrease in inositol trisphosphate, which in turn reduces the release of calcium from the endoplasmic reticulum . This impacts various cellular processes, including neurotransmission and cell signaling .

Lithium also inhibits GSK-3, a kinase involved in various signaling pathways. This inhibition can lead to changes in gene expression, cell structure, and survival .

Biochemical Pathways

Lithium affects several biochemical pathways. By inhibiting GSK-3, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, inflammation, and protein homeostasis .

Pharmacokinetics

Lithium is well absorbed orally and is mainly distributed in the total body water . Due to its narrow therapeutic index, therapeutic drug monitoring is required to avoid adverse effects . The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .

Result of Action

The molecular and cellular effects of lithium’s action are diverse. It stabilizes neuronal activities, supports neural plasticity, and provides neuroprotection . It also modulates neurotransmitter activity, likely readjusting balances between excitatory and inhibitory activities . Furthermore, lithium has been found to have neuroprotective effects in various neurodegenerative conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium. For instance, the extraction and production of lithium require large quantities of energy and water, which can impact its availability and cost . Additionally, the disposal and recycling of lithium-ion batteries, which contain lithium, pose environmental challenges . These factors need to be considered when evaluating the overall impact of lithium use.

Propriétés

IUPAC Name |

lithium;(E)-1-cyanobut-1-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.Li/c1-2-5(7)3-4-6;/h3,7H,2H2,1H3;/q;+1/p-1/b5-3+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOBDZTWWDSZPH-WGCWOXMQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(=CC#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC/C(=C\C#N)/[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;(E)-1-cyanobut-1-en-2-olate | |

CAS RN |

2288032-91-5 |

Source

|

| Record name | lithium 1-cyanobut-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)

![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)

![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)